1-(4-Chlorophenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone
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Description
1-(4-Chlorophenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone is a useful research compound. Its molecular formula is C20H20ClNO4 and its molecular weight is 373.83. The purity is usually 95%.
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Biological Activity
1-(4-Chlorophenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈ClN₁O₃ |
Molecular Weight | 335.80 g/mol |
CAS Number | 4710-06-9 |
Density | 1.18 g/cm³ |
Boiling Point | 627.7 °C at 760 mmHg |
LogP | 7.363 |
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:
Anticancer Activity
Research has indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, a study highlighted the selective cytotoxic effects of related compounds on melanoma cells, suggesting that similar mechanisms may apply to this compound. The compound demonstrated a capacity to induce cell cycle arrest and apoptosis in cancer cells while sparing normal cells .
Antimicrobial Activity
Compounds with similar structural features have shown promising antibacterial properties. For example, studies on triazole derivatives have demonstrated their effectiveness against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves enzyme inhibition and disruption of bacterial cell wall synthesis .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Modulation : It has been observed to cause cell cycle arrest at specific phases (e.g., S phase), leading to reduced proliferation rates.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase oxidative stress in cancer cells, promoting apoptosis.
Study on Melanoma Cells
A significant study investigated the effects of a related compound on human melanoma cells (VMM917). The results indicated a selective cytotoxic effect with a 4.9-fold increase in toxicity compared to normal cells. The compound induced cell cycle arrest and decreased melanin production significantly .
Antimicrobial Testing
Another study focused on the antimicrobial properties of structurally similar compounds. Results showed moderate to strong activity against selected bacterial strains with effective inhibition of urease enzymes noted as well .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-22-8-7-13-9-17-19(26-11-25-17)20(24-2)18(13)15(22)10-16(23)12-3-5-14(21)6-4-12/h3-6,9,15H,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYDROYCUIVSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C(=C2C1CC(=O)C4=CC=C(C=C4)Cl)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.